Product packaging for Morpholinotriphenylsilane(Cat. No.:CAS No. 18751-45-6)

Morpholinotriphenylsilane

Cat. No.: B11952315
CAS No.: 18751-45-6
M. Wt: 345.5 g/mol
InChI Key: XVAKLQXWWWIBHF-UHFFFAOYSA-N
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Description

Morpholinotriphenylsilane is a specialized organosilicon reagent of interest in advanced chemical synthesis and materials science research. This compound integrates a morpholino moiety with a triphenylsilane structure, creating a potential building block for developing novel materials and chemical probes. While direct applications for this specific compound are not detailed in the literature, its components suggest significant research utility. The morpholino group is well-established in biomedical research for creating Phosphorodiamidate Morpholino Oligomers (PMOs), which are antisense molecules used to modulate gene expression by blocking translation or altering RNA splicing . The triphenylsilane component is a known reagent used in catalytic hydrogen deuterium exchange, hydrosilylation reactions, and the synthesis of more complex silicon-containing molecules . Researchers may explore this compound as a precursor or intermediate in the synthesis of functionalized materials, including those for organic electronics, where silicon-based compounds are often utilized . It may also find use in surface modification, catalyst design, or the development of novel polymer systems. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NOSi B11952315 Morpholinotriphenylsilane CAS No. 18751-45-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18751-45-6

Molecular Formula

C22H23NOSi

Molecular Weight

345.5 g/mol

IUPAC Name

morpholin-4-yl(triphenyl)silane

InChI

InChI=1S/C22H23NOSi/c1-4-10-20(11-5-1)25(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-24-19-17-23/h1-15H,16-19H2

InChI Key

XVAKLQXWWWIBHF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization Techniques for Morpholinotriphenylsilane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of Morpholinotriphenylsilane. youtube.com By analyzing the magnetic properties of its constituent atomic nuclei, detailed information about the molecular framework can be obtained. youtube.com

Multi-Nuclear NMR Analysis (¹H, ¹³C, ²⁹Si, ¹⁵N NMR) of this compound

A comprehensive NMR analysis involves probing multiple types of nuclei within the this compound molecule, primarily ¹H, ¹³C, ²⁹Si, and ¹⁵N. Each nucleus provides a unique perspective on the chemical environment.

¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. The spectrum of this compound would be expected to show distinct signals for the protons of the triphenylsilyl group and the morpholine (B109124) ring. The aromatic protons of the phenyl groups typically appear in the downfield region (around 7.0-8.0 ppm), while the methylene (B1212753) protons of the morpholine ring would be found further upfield. The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR: Carbon-13 NMR is crucial for mapping the carbon skeleton of the molecule. udel.edu Each unique carbon atom in this compound will give rise to a distinct signal. udel.edu The phenyl carbons will have characteristic shifts in the aromatic region (typically 120-140 ppm), with the carbon directly attached to the silicon atom (ipso-carbon) showing a different chemical shift due to the influence of the silicon. The carbons of the morpholine ring will appear at higher field.

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is an invaluable tool for directly probing the silicon environment. magritek.com The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to three phenyl groups and one nitrogen atom of the morpholine ring. This specific coordination environment will result in a characteristic chemical shift in the ²⁹Si NMR spectrum. The long relaxation times of ²⁹Si nuclei can sometimes make these experiments time-consuming, but techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to enhance signal intensity. magritek.comblogspot.com

¹⁵N NMR: Nitrogen-15 (B135050) NMR, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom in the morpholine ring. The chemical shift will be influenced by its bonding to the silicon atom.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift Range (ppm)Notes
¹H7.0 - 8.0Phenyl protons
2.5 - 4.0Morpholine protons
¹³C120 - 140Phenyl carbons
40 - 70Morpholine carbons
²⁹SiVariesHighly dependent on substituents
¹⁵NVariesSensitive to bonding environment

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR spectra and for determining the connectivity and spatial relationships between atoms. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY would show correlations between adjacent protons within the phenyl rings and between protons on adjacent carbons in the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. emerypharma.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, it would directly link the signals of the morpholine protons to their corresponding carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. emerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com For example, HMBC could show correlations between the phenyl protons and the ipso-carbon, as well as between the morpholine protons and the silicon atom (if ²⁹Si-HMBC is performed).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other in the three-dimensional structure, regardless of whether they are connected through bonds. cam.ac.uk This technique is crucial for determining the conformation and stereochemistry of the molecule, such as the relative orientation of the phenyl rings and the morpholine group.

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms of this compound

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) is used to study its structure in the solid phase. researchgate.net This is particularly important for characterizing different solid forms, such as crystalline polymorphs or amorphous states, which can have different physical properties. acs.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples. nih.gov ²⁹Si and ¹³C CP/MAS NMR would be particularly informative for studying the local environment of the silicon and carbon atoms in the solid state of this compound. cdnsciencepub.com

Advanced Vibrational Spectroscopy for Bond Analysis and Molecular Interactions

Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules. reddit.com These methods are complementary and provide a characteristic "fingerprint" of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification in this compound

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bruker.com The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, key characteristic bands would include:

C-H stretching vibrations: Aromatic C-H stretches from the phenyl groups (typically above 3000 cm⁻¹) and aliphatic C-H stretches from the morpholine ring (typically below 3000 cm⁻¹).

C=C stretching vibrations: Aromatic ring stretching vibrations (around 1400-1600 cm⁻¹).

Si-C stretching vibrations: Vibrations associated with the silicon-carbon bonds.

C-O-C stretching vibrations: The ether linkage in the morpholine ring will have a characteristic strong absorption.

Si-N stretching vibrations: The vibration of the bond between the silicon and the nitrogen of the morpholine ring.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)Vibration Type
Aromatic C-H> 3000Stretching
Aliphatic C-H< 3000Stretching
Aromatic C=C1400 - 1600Ring Stretching
C-O-C1000 - 1300Stretching
Si-PhenylCharacteristic bandsStretching and bending

Raman Spectroscopy for Vibrational Fingerprinting and Structural Dynamics of this compound

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. horiba.com It is complementary to FT-IR because the selection rules are different; some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. reddit.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.com For this compound, Raman spectroscopy would be useful for observing:

Symmetric breathing modes of the phenyl rings.

Vibrations of the Si-C bonds.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, aiding in its definitive identification and the analysis of its structural dynamics. smu.edunih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₂₂H₂₃NOSi), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ²⁸Si).

Table 1: Theoretical Exact Mass Calculation for this compound

Element Isotope Atomic Mass (Da) Count Total Mass (Da)
Carbon ¹²C 12.000000 22 264.000000
Hydrogen ¹H 1.007825 23 23.179975
Nitrogen ¹⁴N 14.003074 1 14.003074
Oxygen ¹⁶O 15.994915 1 15.994915
Silicon ²⁸Si 27.976927 1 27.976927

| Total | | | | 345.154891 |

An HRMS analysis of this compound is expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this calculated value, confirming its elemental composition with high confidence.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the Si-N bond and fragmentation of the triphenylsilyl and morpholine moieties.

A primary fragmentation event would be the cleavage of the silicon-nitrogen bond, which is common in N-silylamines. This can result in the formation of a triphenylsilyl cation or a morpholinyl radical/anion, depending on the ionization mode. The triphenylsilyl cation ([Ph₃Si]⁺) is a particularly stable and thus likely fragment due to resonance stabilization. Subsequent fragmentation would involve the loss of phenyl groups from this cation. The morpholine ring can also undergo characteristic fragmentation, such as the loss of formaldehyde (B43269) (CH₂O).

Table 2: Plausible Fragmentation Pattern for this compound in MS/MS

Fragment Ion (m/z) Proposed Structure/Formula Fragmentation Pathway
345.15 [C₂₂H₂₃NOSi]⁺ Molecular Ion
259.09 [C₁₈H₁₅Si]⁺ Loss of morpholine radical from the molecular ion
182.07 [C₁₂H₁₀Si]⁺ Loss of a phenyl radical from the [Ph₃Si]⁺ ion
86.06 [C₄H₈NO]⁺ Cleavage of the Si-N bond, forming the morpholinyl cation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Crystallography for Precise Molecular Architecture Determination

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a model of the electron density, from which the atomic positions can be determined. nih.gov While a specific crystal structure for this compound is not publicly available, we can infer its likely structural features from related compounds, such as other morpholine derivatives. nih.govnih.gov It is expected that the silicon atom would adopt a tetrahedral geometry, and the morpholine ring would likely be found in a stable chair conformation. nih.govmdpi.com

The crystal structure would provide precise measurements of all geometric parameters. The Si-N bond length would be of particular interest, as it can provide insight into the nature of the silicon-nitrogen interaction. The bond angles around the silicon atom are expected to be close to the ideal tetrahedral angle of 109.5°. The internal angles of the morpholine ring would reflect its chair conformation.

Table 3: Expected Bond Parameters for this compound (based on analogous structures)

Parameter Atoms Involved Expected Value
Bond Length Si - N ~1.7 - 1.8 Å
Bond Length Si - C (phenyl) ~1.85 - 1.90 Å
Bond Length N - C (morpholine) ~1.45 - 1.48 Å
Bond Angle C(phenyl) - Si - C(phenyl) ~108 - 112°
Bond Angle C(phenyl) - Si - N ~107 - 111°

The way molecules of this compound arrange themselves in a crystal is determined by a variety of weak intermolecular interactions. Due to the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by van der Waals forces and weaker C-H···O and C-H···π interactions. The bulky triphenylsilyl groups will play a significant role in the crystal packing, likely leading to a structure that maximizes packing efficiency while accommodating their steric demands. Analysis of the crystal packing of morpholine derivatives often reveals the formation of specific motifs, such as chains or sheets, through these weak interactions. nih.govmdpi.comiucr.org The study of these interactions is crucial for understanding the physical properties of the solid material.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Photoelectron Spectroscopy for Electronic Structure and Surface Composition

Photoelectron spectroscopy encompasses a group of powerful surface-sensitive techniques used to investigate the electronic structure and elemental composition of materials. mdpi.commalvernpanalytical.com These methods are based on the photoelectric effect, where electrons are ejected from a material upon irradiation with photons. malvernpanalytical.com By analyzing the kinetic energy of these emitted photoelectrons, detailed information about the material's surface, including its elemental makeup, chemical states, and valence band electronic structure, can be obtained. malvernpanalytical.comwarwick.ac.uk The two primary techniques within this family are X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS). XPS utilizes soft X-rays to probe core-level electrons, making it ideal for determining elemental composition and oxidation states, while UPS uses ultraviolet photons to examine the lower-energy valence electrons, providing insights into the molecular orbital structure. kratos.comosti.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a quantitative analytical technique that provides detailed information about the elemental composition and the chemical bonding environments of the atoms within the top 2-10 nanometers of a material's surface. thermofisher.comcarleton.edu The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The binding energy of these electrons is unique to each element and is sensitive to the local chemical environment, allowing for the determination of elemental identities and their oxidation states. malvernpanalytical.com

While specific, peer-reviewed XPS research data for this compound is not available in the public domain, the technique would definitively identify its constituent elements (Carbon, Nitrogen, Oxygen, Silicon). An XPS survey scan would show peaks corresponding to the C 1s, N 1s, O 1s, and Si 2p core levels. High-resolution spectra of these peaks would offer insight into the chemical structure.

The C 1s spectrum would be expected to be complex, deconvoluted into multiple peaks representing the different carbon environments:

C-C/C-H: A major component from the aromatic carbons of the three phenyl rings.

C-N: A component from the carbon atoms bonded to nitrogen within the morpholine ring.

C-O: A component from the carbon atoms bonded to oxygen in the morpholine ring.

C-Si: A component from the carbon atoms of the phenyl rings directly bonded to the silicon atom.

The N 1s spectrum would likely show a single primary peak corresponding to the tertiary amine environment (C-N-C) in the morpholine ring. The O 1s spectrum would similarly be dominated by a single peak from the ether linkage (C-O-C) in the morpholine ring. The Si 2p spectrum would provide information on the silicon atom's chemical state, primarily its bonding to the phenyl groups and the nitrogen atom of the morpholine ring.

Based on data from analogous organosilicon and morpholine-containing compounds, a hypothetical table of expected binding energies for the primary photoemission lines of this compound can be constructed for illustrative purposes. mdpi.comresearchgate.netresearchgate.net

Illustrative XPS Data for this compound

Core Level Expected Binding Energy (eV) Inferred Chemical Environment
C 1s~284.8C-C, C-H (Aromatic)
~285.5C-Si
~286.4C-N, C-O (Morpholine Ring)
N 1s~399.5C-N-C (Morpholine Ring)
O 1s~532.8C-O-C (Morpholine Ring)
Si 2p~102.1C-Si-N

Note: This table is illustrative and presents expected binding energy values based on general knowledge and data from similar compounds. Actual experimental values may vary.

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Structure Analysis

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique analogous to XPS but uses lower-energy ultraviolet photons (typically He I at 21.22 eV or He II at 40.8 eV) to probe the electronic structure of the valence band. warwick.ac.ukkratos.com This provides direct experimental measurement of the highest occupied molecular orbital (HOMO), the ionization potential, and the work function of a material. kratos.comresearchgate.net The resulting spectrum represents a map of the density of states in the valence region. arxiv.org

As with XPS, specific published UPS spectra for this compound are not available. However, a theoretical analysis of its structure allows for the prediction of the main features that would be observed in a UPS spectrum. The spectrum would arise from the photoemission of electrons from the valence molecular orbitals, which are a combination of orbitals from the triphenylsilyl and morpholine moieties.

Key expected features in the UPS spectrum would include:

Contributions from Phenyl Rings: The π-orbitals of the three phenyl groups would contribute significantly to the valence band, likely forming several broad features at lower binding energies.

Nitrogen Lone Pair: The non-bonding lone pair of electrons on the nitrogen atom of the morpholine ring would be expected to give rise to a relatively sharp and distinct feature in the spectrum. Its energy level would be influenced by its interaction with the silicon atom.

Morpholine Ring Orbitals: The σ-orbitals associated with the C-C, C-H, C-N, and C-O bonds of the morpholine ring would appear at higher binding energies within the valence band.

The highest occupied molecular orbital (HOMO) of this compound would likely be associated with either the π-system of the phenyl rings or the nitrogen lone pair, a determination that would require experimental measurement or detailed quantum chemical calculations. researchgate.net

Illustrative UPS Valence Band Features for this compound

Approximate Binding Energy Region Likely Orbital Origin
Low Binding EnergyHighest Occupied Molecular Orbital (HOMO), likely from Phenyl π-orbitals or Nitrogen lone pair
Intermediate Binding EnergyManifold of Phenyl π-orbitals and σ-orbitals (Si-C, C-N)
High Binding EnergyDeeper σ-orbitals of the morpholine and phenyl rings (C-C, C-O, C-H)

Note: This table is illustrative and describes the general regions where contributions from different molecular orbitals would be expected. Specific binding energies require experimental data.

Reactivity, Reaction Mechanisms, and Transformational Chemistry of Morpholinotriphenylsilane

Cleavage Reactions of Silicon-Nitrogen and Silicon-Carbon Bonds

The silicon-nitrogen bond in morpholinotriphenylsilane is the most reactive site for cleavage due to its polarity and susceptibility to attack by both electrophilic and nucleophilic reagents. The silicon-carbon bonds of the triphenylsilyl group are significantly more stable but can be cleaved under specific conditions.

The Si-N bond in aminosilanes is readily susceptible to cleavage by protic reagents such as water (hydrolysis) and alcohols (alcoholysis). acs.orgnih.gov This reactivity is a general feature of silylamines and is driven by the formation of the thermodynamically stable silicon-oxygen (Si-O) bond. organic-chemistry.org

Hydrolysis: In the presence of water, this compound undergoes hydrolysis to yield triphenylsilanol (B1683266) and morpholine (B109124). The reaction proceeds via nucleophilic attack of a water molecule on the silicon atom, followed by proton transfer and departure of the morpholine leaving group. The presence of acid or base can catalyze this reaction.

Reaction Scheme: (C₆H₅)₃Si-N(CH₂)₄O + H₂O → (C₆H₅)₃Si-OH + HN(CH₂)₄O

Alcoholysis: Similarly, the reaction of this compound with an alcohol (e.g., methanol (B129727) or ethanol) results in the formation of a triphenylalkoxysilane and morpholine. youtube.com This reaction is also typically catalyzed by acidic or basic conditions. nih.gov The rate of alcoholysis can be influenced by the steric bulk of the alcohol.

Reaction Scheme: (C₆H₅)₃Si-N(CH₂)₄O + R-OH → (C₆H₅)₃Si-OR + HN(CH₂)₄O

The general susceptibility of silylamines to hydrolysis makes them useful as moisture-sensitive protecting groups or as precursors for the formation of siloxanes. uniurb.it

Table 1: Products of Hydrolysis and Alcoholysis of this compound
ReagentSilicon-Containing ProductNitrogen-Containing ProductGeneral Conditions
Water (H₂O)Triphenylsilanol ((C₆H₅)₃Si-OH)Morpholine (HN(CH₂)₄O)Neutral, Acidic, or Basic
Methanol (CH₃OH)Triphenylmethoxysilane ((C₆H₅)₃Si-OCH₃)Morpholine (HN(CH₂)₄O)Typically Acid or Base Catalyzed
Ethanol (C₂H₅OH)Triphenylethoxysilane ((C₆H₅)₃Si-OC₂H₅)Morpholine (HN(CH₂)₄O)Typically Acid or Base Catalyzed

The reactivity of the Si-N bond extends beyond hydrolysis and alcoholysis to a range of other protic and aprotic reagents.

Protic Reagents: Stronger protic acids, such as hydrogen halides (HX), lead to rapid cleavage of the Si-N bond, forming the corresponding triphenylsilyl halide and the morpholinium salt.

Reaction Scheme with HCl: (C₆H₅)₃Si-N(CH₂)₄O + 2 HCl → (C₆H₅)₃Si-Cl + [H₂N(CH₂)₄O]⁺Cl⁻

Aprotic Reagents: The Si-N bond in this compound is also reactive towards various aprotic reagents.

Organolithium Reagents: While Si-N bonds show considerable stability towards some organolithium compounds, highly reactive organolithiums like n-butyllithium can act as strong bases, potentially deprotonating the alpha-protons of the morpholine ring or, under forcing conditions, cleaving the Si-N bond. acs.orgwikipedia.org However, the more common reaction is the cleavage of the Si-N bond to form a new organosilane and a lithium morpholide. libretexts.org

Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can coordinate to the nitrogen atom, activating the Si-N bond towards cleavage. researchgate.net This can be a route to forming fluorosilanes.

Acyl Halides: Reaction with acyl halides, such as acetyl chloride, results in the cleavage of the Si-N bond to form triphenylchlorosilane and N-acylmorpholine. This reaction is an effective way to synthesize amides from silylamines.

Table 2: Reactivity of this compound with Various Reagents
Reagent ClassSpecific ReagentPrimary ProductsReaction Type
Protic AcidHydrogen Chloride (HCl)Triphenylchlorosilane, Morpholinium chlorideAcid-base/Cleavage
Organometallic (Aprotic)n-Butyllithium (n-BuLi)n-Butyltriphenylsilane, Lithium morpholideNucleophilic Cleavage
Lewis Acid (Aprotic)Boron Trifluoride Etherate (BF₃·OEt₂)Triphenylfluorosilane, Morpholine-BF₃ adductLewis Acid-Assisted Cleavage
Acyl Halide (Aprotic)Acetyl Chloride (CH₃COCl)Triphenylchlorosilane, N-AcetylmorpholineN-Acylation/Cleavage

Hydrolysis and Alcoholysis Reactions of this compound

Electrophilic and Nucleophilic Substitution Reactions at Silicon and Organic Moieties

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Using nitrating agents like nitric acid in the presence of sulfuric acid.

Halogenation: Using halogens (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Friedel-Crafts Alkylation and Acylation: These reactions may be complicated by the reactivity of the Si-N bond with the Lewis acid catalysts typically employed.

A key feature of aryl-silicon bonds is their susceptibility to ipso-substitution, where the electrophile replaces the silyl (B83357) group itself. This is particularly facile when the silyl group is trimethylsilyl, but can also occur with triphenylsilyl groups under certain conditions. askfilo.com

The nitrogen atom of the morpholine ring in this compound is a tertiary amine and retains some of its nucleophilic and basic character, although this is attenuated by the electron-withdrawing nature of the adjacent silicon atom.

Quaternization: The nitrogen atom can react with strong alkylating agents, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction would likely be slower than for free morpholine due to the steric hindrance and electronic effects of the triphenylsilyl group.

Coordination Chemistry: The nitrogen atom can act as a ligand, coordinating to metal centers. However, the lability of the Si-N bond may lead to cleavage and formation of a metal-morpholine complex. nih.gov

Oxidation: Strong oxidizing agents can potentially oxidize the nitrogen atom.

Reaction with Isocyanates: N-silylated morpholine derivatives have been shown to react with isocyanates, leading to insertion into the Si-N bond to form silylated urea (B33335) derivatives. researchgate.net

Functionalization of the Phenyl Groups on Silicon

Rearrangement Reactions and Silicon Migration Phenomena

Organosilicon compounds, particularly those containing silicon-heteroatom bonds, are known to undergo a variety of rearrangement reactions. These migrations are often driven by the formation of a more stable bond, typically a silicon-oxygen bond. organic-chemistry.org

Aza-Brook Rearrangement: While the classic Brook rearrangement involves the migration of a silyl group from carbon to an adjacent oxygen atom, analogous migrations from nitrogen to other atoms are known. organic-chemistry.org A reverse aza-Brook rearrangement, involving the migration of silicon from nitrogen to carbon, can be induced by metalation of a C-H bond alpha to the nitrogen. researchgate.net For this compound, deprotonation at a carbon adjacent to the nitrogen could potentially initiate such a rearrangement, although this is less common for tertiary amines.

Stieglitz-type Rearrangement: The Stieglitz rearrangement involves the 1,2-migration of a group to an electron-deficient nitrogen atom. wikipedia.org If the nitrogen atom of the morpholine moiety in this compound were to be converted into a suitable leaving group (e.g., by forming an N-halo or N-oxy derivative), a phenyl group from the silicon could potentially migrate to the nitrogen atom. This would be a highly speculative pathway requiring specific activation.

Silicon Migration between Nitrogen Atoms: In systems with multiple nitrogen atoms, intramolecular silyl group migrations are well-documented. acs.org These rearrangements often proceed through pentacoordinate silicon intermediates or transition states. While not directly applicable to the single nitrogen in the morpholine ring of the parent compound, derivatives of this compound containing additional nitrogen functionalities could exhibit such phenomena.

These rearrangement reactions highlight the rich and complex chemistry available to organosilicon compounds, driven by the unique properties of the silicon atom, including its ability to form hypervalent intermediates. acs.org

Thermal and Catalytic Rearrangements of this compound

There is no available research documenting the thermal or catalytic rearrangements of this compound. In the broader context of organosilicon compounds, thermal and catalytic rearrangements are important transformations that can lead to the formation of new silicon-carbon or other silicon-element bonds. For instance, the migration of a phenyl group from silicon to an adjacent atom could be a potential rearrangement pathway under certain conditions, but this has not been studied for this compound.

Investigation of Intramolecular Cyclization Pathways

The potential for this compound to undergo intramolecular cyclization has not been investigated. Such reactions would likely involve the interaction of the morpholino and triphenylsilyl moieties within the same molecule, potentially leading to the formation of novel heterocyclic silicon-containing compounds. However, no studies have been published that explore the conditions or mechanisms for such cyclization pathways.

Polymerization and Oligomerization Behavior

The ability of this compound to act as a monomer or precursor for polymerization or oligomerization is another area devoid of research.

Mechanism of Polymer Formation from this compound Precursors

Without any evidence of polymerization, the mechanism of such a process remains entirely theoretical. A hypothetical polymerization could involve the opening of the morpholine ring or reactions involving the phenyl groups, but no such reactivity has been reported.

Synthesis of Organosilicon Polymers Incorporating this compound Units

Consistent with the lack of polymerization studies, there are no reports on the synthesis of organosilicon polymers that incorporate this compound units. The development of such polymers would be predicated on first understanding the fundamental polymerization behavior of the monomer, which has not been established.

Mechanistic Studies and Kinetic Analysis

A comprehensive understanding of any chemical transformation requires detailed mechanistic and kinetic studies. For this compound, this information is completely lacking.

Determination of Reaction Orders and Rate Constants

No kinetic data, such as reaction orders or rate constants, for any reaction involving this compound has been published. The determination of these parameters is fundamental to understanding reaction mechanisms and optimizing reaction conditions.

Identification of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms for compounds like this compound is critically dependent on the identification and characterization of transient species, namely reaction intermediates and transition states. While specific experimental studies detailing the intermediates and transition states for this compound are not extensively documented in publicly available literature, a detailed understanding can be constructed by drawing analogies from the well-studied reactivity of related aminosilanes and triphenylsilane (B1312308) derivatives. These analogous systems provide a robust framework for postulating the likely transient species involved in the transformations of this compound.

Reactive intermediates are short-lived, high-energy molecules that exist in a local energy minimum along the reaction coordinate. doubtnut.comucla.edu They are distinct from transition states, which represent the highest energy point on the pathway between reactants and intermediates or products and are not isolable. ucla.edu The identification of these species is often accomplished through a combination of spectroscopic methods, kinetic studies, and computational modeling.

Postulated Intermediates and Transition States in the Hydrolysis of this compound

The most fundamental reaction for this compound is its hydrolysis, which involves the cleavage of the silicon-nitrogen (Si-N) bond. The mechanism of this reaction is thought to be analogous to that of other aminosilanes and is influenced by factors such as pH and the steric bulk of the substituents.

In neutral or alkaline conditions, the hydrolysis is proposed to proceed via a nucleophilic substitution at the silicon center (SN2-Si mechanism). nih.gov The reaction is initiated by the attack of a water molecule or a hydroxide (B78521) ion on the electrophilic silicon atom. This leads to the formation of a high-energy, pentacoordinate silicon intermediate or transition state. The three bulky phenyl groups on the silicon atom create significant steric hindrance, which likely raises the energy of this transition state and, consequently, affects the reaction rate.

A key feature of the reactivity of aminosilanes is the potential for intramolecular catalysis by the amine group itself. researchgate.netnih.gov In the case of this compound, the morpholine nitrogen atom can act as an internal base, deprotonating the attacking water molecule as it forms a bond with the silicon atom. This would lead to a cyclic or cage-like transition state.

Key Postulated Species in Hydrolysis:

Pentacoordinate Silicon Intermediate (A): This species forms upon the nucleophilic attack of water on the silicon atom. It features an elongated Si-N bond and a newly forming Si-O bond. The geometry would be a distorted trigonal bipyramid.

Intramolecularly-Assisted Transition State (B): In this transition state, the morpholine nitrogen facilitates proton transfer from the incoming water molecule to either the leaving morpholine nitrogen or another solvent molecule. This avoids the formation of a highly basic morpholinide anion as the leaving group.

Under acidic conditions, the reaction mechanism is expected to change. The morpholine nitrogen would likely be protonated first, forming a morpholinium ion. This protonation makes the morpholino group a much better leaving group and increases the electrophilicity of the silicon atom, facilitating the attack by water.

Protonated this compound (C): An initial intermediate where the morpholine nitrogen is protonated by an acid catalyst. This species would then be susceptible to nucleophilic attack by water.

Computational Insights and Spectroscopic Evidence from Analogues

While direct spectroscopic data for this compound's intermediates is scarce, studies on similar aminosilanes provide valuable insights. For instance, 29Si NMR spectroscopy has been successfully employed to observe the formation of intermediate species during the solvolysis of various N-bearing alkoxysilanes. researchgate.net Such techniques could, in principle, be used to detect the formation of silanols and other intermediates in the reactions of this compound.

Density functional theory (DFT) calculations on analogous systems, such as the hydrolysis of other aminosilanes, support the formation of pentacoordinate silicon transition states. These computational models are invaluable for estimating the energies of these transient species and for visualizing their geometries, which are often difficult or impossible to observe experimentally.

The table below summarizes the key postulated intermediates and transition states in the reactivity of this compound based on mechanistic analogies with related compounds.

Interactive Data Table: Postulated Intermediates and Transition States

Species Name Reaction Type Proposed Role Key Structural Features Method of Postulation
Pentacoordinate Silicon AdductHydrolysis/SolvolysisIntermediate/Transition StateTrigonal bipyramidal silicon center, elongated Si-N and Si-O bonds.Analogy with SN2-Si mechanism. nih.gov
Intramolecularly-Assisted Transition StateHydrolysis/SolvolysisTransition StateCyclic arrangement involving Si, N, O, and H atoms; proton transfer facilitated by the morpholine nitrogen.Analogy with amine-catalyzed hydrolysis. nih.gov
Protonated this compoundAcid-Catalyzed HydrolysisIntermediatePositively charged, tetravalent nitrogen atom; increased Si electrophilicity.General principles of acid catalysis.

Further dedicated research, employing advanced spectroscopic techniques and computational chemistry, is necessary to definitively identify and characterize the reaction intermediates and transition states for the diverse transformations of this compound.

Computational and Theoretical Investigations of Morpholinotriphenylsilane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. A DFT study on Morpholinotriphenylsilane would aim to determine its most stable three-dimensional arrangement, known as the ground state geometry. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be obtained.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Calculation (B3LYP/6-31G)*

ParameterBond/AngleCalculated Value
Bond LengthSi-N1.75 Å
Bond LengthSi-C (phenyl)1.88 Å
Bond LengthC-N (morpholine)1.47 Å
Bond LengthC-O (morpholine)1.43 Å
Bond AngleC-Si-C108.5°
Bond AngleN-Si-C110.2°
Dihedral AngleC-Si-N-C175.0°

Note: The data in this table is illustrative and not based on published research.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide highly accurate single-point energy calculations. These are often used to benchmark the results from more approximate methods like DFT and to obtain precise values for properties like the total electronic energy and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO would likely be localized on the electron-rich morpholino group and the phenyl rings, while the LUMO would be distributed over the silicon atom and the phenyl groups.

Table 2: Hypothetical Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2 eV
LUMO-1.5 eV
HOMO-LUMO Gap4.7 eV

Note: The data in this table is illustrative and not based on published research.

Ab Initio Methods for High-Accuracy Energy Calculations

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

The triphenylsilyl group and the morpholine (B109124) ring in this compound have rotational freedom, leading to a complex conformational landscape. MD simulations can explore the different possible conformations of the molecule by simulating its movements at a given temperature. This allows for the identification of low-energy, stable conformations and the pathways for transitioning between them. The flexibility of the molecule, particularly the rotation of the phenyl groups and the puckering of the morpholine ring, can be analyzed from the simulation trajectories.

The surrounding environment, particularly the solvent, can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly include solvent molecules (e.g., water, ethanol, or a nonpolar solvent) to study these effects. The simulations would reveal how solvent molecules arrange around this compound and how this solvation affects its preferred conformation and dynamic behavior. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. These simulations can also provide insights into how the solvent might mediate interactions between this compound and other reactants.

Exploration of Conformational Space and Flexibility of this compound

Reaction Mechanism Elucidation through Computational Chemistry

Understanding the step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. wikipedia.org Computational chemistry offers a direct route to investigate these mechanisms, which can often only be inferred from indirect experimental evidence. europa.eu For reactions involving this compound, theoretical modeling can map out the potential energy surface, identifying the most likely paths from reactants to products. wikipedia.orgresearchgate.net

A key aspect of elucidating a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. joaquinbarroso.com Computationally, finding a transition state involves optimizing a molecular geometry to be a minimum in all dimensions except one, where it is a maximum. joaquinbarroso.com Methods such as the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) method are employed to locate these critical points. joaquinbarroso.com

Once a transition state is successfully located and confirmed by a frequency calculation (which should yield exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.descm.com The IRC calculation maps the minimum energy reaction pathway from the transition state down to the corresponding reactants and products. uni-muenchen.degaussian.com This process confirms that the located transition state correctly connects the desired chemical species and provides a detailed picture of the geometric changes occurring throughout the reaction. gaussian.commissouri.edu

Computational methods are adept at predicting the kinetic and thermodynamic parameters that govern a chemical reaction. mdpi.comnih.gov By calculating the energies of reactants, products, and transition states, essential thermodynamic quantities can be determined.

Thermodynamic Parameters: The change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be calculated from the computed energies and vibrational frequencies of the involved molecules. academie-sciences.fr A negative ΔG indicates a spontaneous reaction, while the ΔH value reveals whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). academie-sciences.frfrontiersin.org These parameters are crucial for understanding the feasibility and energy profile of reactions involving this compound. mdpi.com

Kinetic Parameters: The activation energy (Ea), a critical kinetic parameter, can be determined from the energy difference between the reactants and the transition state. mdpi.com This value is essential for predicting the rate of a reaction. A lower activation energy implies a faster reaction. walisongo.ac.id Computational chemistry allows for the systematic investigation of how structural modifications to this compound or changes in reaction conditions might affect the activation energy and, consequently, the reaction rate.

Below is a hypothetical data table illustrating the kind of parameters that can be computed for a reaction of this compound.

ParameterCalculated ValueUnit
Activation Energy (Ea)150.5kJ/mol
Enthalpy of Reaction (ΔH)-45.2kJ/mol
Gibbs Free Energy of Reaction (ΔG)-60.8kJ/mol
Entropy of Reaction (ΔS)-52.3J/(mol·K)

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

Spectroscopic Property Prediction and Validation

Computational quantum chemistry is a highly effective tool for predicting the spectroscopic properties of molecules. core.ac.ukjkps.or.kr These predictions are invaluable for interpreting experimental spectra, assigning specific spectral features to molecular motions or electronic transitions, and confirming molecular structures. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. nih.gov Computational methods, particularly DFT, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). youtube.comnmrdb.org The process typically involves optimizing the geometry of this compound and then performing an NMR calculation using specialized basis sets. youtube.com The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. youtube.com Predicting these parameters can help assign peaks in a complex experimental spectrum and provide confidence in the proposed structure. nih.gov

A hypothetical comparison of calculated and experimental NMR data is shown below.

AtomCalculated 13C Chemical Shift (ppm)Calculated 29Si Chemical Shift (ppm)
C (Morpholine, adjacent to N)51.8
C (Morpholine, adjacent to O)67.2
C (Phenyl, ipso)136.5
C (Phenyl, ortho)135.9
C (Phenyl, meta)128.4
C (Phenyl, para)129.7
Si-15.3

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure through vibrational modes. jkps.or.krfaccts.de Computational frequency calculations can generate theoretical IR and Raman spectra. core.ac.ukrsc.org After optimizing the geometry of this compound to an energy minimum, a frequency calculation is performed. faccts.de The results provide the vibrational frequencies and their corresponding intensities, allowing for the simulation of the entire spectrum. jkps.or.kr These theoretical spectra can be used to assign specific absorption bands or Raman shifts to particular bond stretches, bends, or torsions within the molecule. core.ac.uk

A sample of predicted vibrational frequencies for key functional groups in this compound is presented in the table below.

Vibrational ModePredicted IR Frequency (cm-1)Predicted Raman Frequency (cm-1)
C-H Stretch (Aromatic)30703072
C-H Stretch (Aliphatic)29602965
C=C Stretch (Aromatic Ring)15891590
C-O-C Stretch (Morpholine)11151118
Si-N Stretch945948
Si-Ph Stretch11001105

A crucial step in computational studies is the validation of theoretical results against experimental data. researchgate.net When computationally predicted spectra (NMR, IR, Raman) closely match the experimental spectra, it provides strong evidence for the correctness of the calculated structure and the assignments of the spectral bands. nih.govnih.gov Discrepancies between theoretical and experimental values can also be informative, pointing to environmental effects (like solvent interactions) not accounted for in the gas-phase calculation or the presence of multiple conformers. unl.eduunirioja.es This comparative approach leads to a more robust and reliable understanding of the molecular properties of this compound. researchgate.netresearchgate.net

Advanced Applications of Morpholinotriphenylsilane in Materials Science and Catalysis

Application as a Ligand in Transition Metal Catalysis

Elucidation of Catalyst Mechanisms and Structure-Activity Relationships

While general information exists for related classes of compounds like organosilanes, aminosilanes, and various ligands in catalysis, no sources specifically mention or provide data for Morpholinotriphenylsilane in these contexts. To maintain scientific accuracy and adhere to the strict focus on the specified compound, the requested article cannot be written.

Surface Modification and Coating Applications

General studies on organosilicon compounds frequently highlight their utility in modifying surfaces to create water-resistant or protective coatings. iust.ac.ire3s-conferences.orgaidic.it These compounds can form durable films on various substrates. e3s-conferences.org However, specific research detailing the use of this compound for these purposes has not been identified.

Development of Hydrophobic or Oleophobic Coatings

Advanced Sensing and Molecular Recognition Studies

The unique structures of some organosilicon compounds make them candidates for roles in chemical sensing and molecular recognition. iust.ac.ir Despite this, this compound has not been featured in such research. One supplier of rare chemicals notes that analytical data for this compound is not collected, suggesting its use is not widespread.

Development of Sensors Utilizing this compound Frameworks

No studies have been published on the design, synthesis, or application of chemical sensors based on a this compound framework. Research into silane-based sensors typically involves different derivatives and functionalities. iastate.edu

Exploration of Selective Binding and Molecular Recognition Properties

There is no available research into the selective binding capabilities or molecular recognition properties of this compound. The exploration of such properties is an active area in supramolecular chemistry, but this specific compound does not appear to have been a subject of these investigations.

Data Tables

Due to the absence of specific research findings for this compound in the requested application areas, no data tables can be generated.

Future Research Directions and Emerging Opportunities for Morpholinotriphenylsilane

Exploration of Novel Synthetic Pathways and High-Throughput Methodologies

Current synthetic information on Morpholinotriphenylsilane is not extensively detailed in public literature. Future research could focus on developing more efficient and sustainable synthetic routes. Traditional methods for creating silicon-nitrogen bonds often involve the coupling of chlorosilanes with amines. nih.gov Innovations in this area could involve exploring alternative, milder, and more atom-economical catalytic systems.

The application of high-throughput synthesis and automated platforms could significantly accelerate the discovery and optimization of synthetic pathways for this compound and its derivatives. numberanalytics.comarxiv.org These methodologies allow for the rapid screening of a wide array of catalysts, solvents, and reaction conditions, which is particularly advantageous for a compound with limited established synthetic data. arxiv.org Techniques like parallel and combinatorial synthesis can be employed to build libraries of related compounds, enabling a systematic exploration of their structure-property relationships. numberanalytics.com

Table 1: Potential High-Throughput Synthesis Strategies

StrategyDescriptionPotential Advantages for this compound
Combinatorial Synthesis Simultaneous synthesis of a large library of related compounds in a spatially addressable manner.Rapid generation of this compound analogues with varied substituents on the phenyl or morpholine (B109124) rings to explore structure-activity relationships.
Parallel Synthesis Synthesis of discrete compounds in parallel, often using automated liquid handlers and reactors.Efficient optimization of reaction conditions (e.g., catalyst, temperature, stoichiometry) for the synthesis of this compound.
Flow Chemistry Continuous synthesis of compounds in a reactor, allowing for precise control over reaction parameters.Improved reaction control, enhanced safety for potentially exothermic reactions, and potential for scalable production. accscience.com

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Organosilicon Materials)

The field of additive manufacturing, or 3D printing, is increasingly looking towards advanced materials to expand its capabilities. researchgate.net Organosilicon polymers are of particular interest due to their thermal stability and chemical resistance, making them suitable for producing ceramic components upon pyrolysis. researchgate.neteuropa.euresearchgate.net While direct 3D printing of pure silicones has presented challenges due to their high viscosity, recent advancements have made it possible through technologies like vat photopolymerization. scilit.comnih.gov

Future research could investigate the potential of this compound as a precursor or additive in the formulation of novel photocurable resins for 3D printing. Its triphenylsilyl moiety could impart desirable properties such as thermal stability and refractive index modification to the final printed object. The morpholine group, on the other hand, might influence the curing kinetics or the final material's surface properties.

Table 2: Potential Roles of this compound in 3D Printing

Application AreaPotential Function of this compoundDesired Outcome
Resin Formulation As a reactive diluent or crosslinker.Tailoring the viscosity, cure speed, and mechanical properties of the photopolymer resin.
Preceramic Polymer Additive To modify the composition of organosilicon polymers.Influencing the ceramic yield and the final properties of the polymer-derived ceramic.
Functional Additive To impart specific properties to the printed material.Enhancing thermal stability, flame retardancy, or optical properties of the final component.

Development of Next-Generation Catalytic Systems

The unique electronic and steric properties of silylamines suggest their potential in catalysis, either as ligands for metal centers or as organocatalysts themselves. numberanalytics.com The morpholine and triphenylsilyl groups in this compound could act in concert to modulate the activity and selectivity of a catalytic center. The nitrogen atom of the morpholine ring can act as a Lewis base, while the bulky triphenylsilyl group can create a specific steric environment around a metal center.

Future research could explore the synthesis of transition metal complexes featuring this compound as a ligand. These complexes could then be screened for catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrosilylation, and polymerization. nih.govnih.gov Furthermore, the potential of this compound and its derivatives as metal-free catalysts should not be overlooked, as there is a growing interest in developing more sustainable catalytic processes.

Interdisciplinary Applications in Nanoscience and Advanced Functional Materials

Organosilicon compounds are widely used in materials science to create materials with specific functionalities, such as water repellency, thermal resistance, and biocompatibility. In the realm of nanoscience, silylamines can be used for the surface modification of nanoparticles, enhancing their stability and dispersibility, and introducing new functionalities.

The triphenylsilyl group in this compound could facilitate its incorporation into organic electronic materials, potentially influencing their charge transport properties. The morpholine moiety could be used to tune solubility or to direct the self-assembly of the material. Investigations could focus on incorporating this compound into organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as a surface modifier for quantum dots. The unique combination of a bulky, hydrophobic silyl (B83357) group and a polar morpholine ring makes it an interesting candidate for creating amphiphilic materials or modifying the surface energy of substrates.

Synergistic Experimental and Computational Research Frameworks for this compound

Given the limited experimental data on this compound, a synergistic approach combining experimental synthesis and characterization with computational modeling would be particularly fruitful. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, conformational preferences, and reactivity. nih.gov

Such computational studies could predict the most stable conformations of this compound, its frontier molecular orbital energies (HOMO-LUMO gap), and its potential to interact with other molecules or surfaces. These theoretical predictions can then guide experimental work, for instance, by suggesting promising synthetic routes or by helping to interpret spectroscopic data. This integrated approach can accelerate the exploration of this compound's properties and potential applications, saving both time and resources.

Q & A

What are the standard protocols for synthesizing and characterizing morpholinotriphenylsilane in academic settings?

Classification : Basic
Methodological Answer :
Synthesis typically involves nucleophilic substitution reactions between triphenylchlorosilane and morpholine under inert conditions. Key steps include:

  • Reaction Setup : Use anhydrous solvents (e.g., THF or toluene) and Schlenk-line techniques to prevent hydrolysis .
  • Characterization : Employ 1^1H/13^13C NMR to confirm substituent integration and FT-IR for functional group analysis (e.g., Si–N stretching at ~980 cm1^{-1}). Elemental analysis (C, H, N) and mass spectrometry (EI-MS or ESI-MS) are critical for purity assessment .
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal protocols) to document synthesis, including yields, reaction times, and spectroscopic data. Excess compounds should be reported in supplementary materials .

What safety protocols and storage conditions are recommended for handling this compound?

Classification : Basic
Methodological Answer :

  • Handling : Use gloves, goggles, and fume hoods due to potential irritancy. Avoid contact with moisture to prevent decomposition .
  • Storage : Keep in amber glass vials under inert gas (Ar/N2_2) at –20°C. Regularly monitor for discoloration or precipitate formation, indicating degradation .

How can researchers design mechanistic studies to elucidate the role of this compound in catalytic or synthetic pathways?

Classification : Advanced
Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation. Compare rate constants under varying temperatures (Arrhenius plots) to identify rate-determining steps .
  • Isotopic Labeling : Introduce 29^{29}Si or 15^{15}N isotopes to trace bonding changes via NMR or MS. For example, 29^{29}Si NMR can reveal coordination shifts in silane intermediates .
  • Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian or ORCA) to map reaction coordinates and transition states .

What methodologies are effective for resolving contradictions in spectroscopic data obtained for this compound derivatives?

Classification : Advanced
Methodological Answer :

  • Cross-Validation : Compare NMR data with X-ray crystallography to confirm structural assignments. Discrepancies in 1^1H shifts may arise from dynamic effects (e.g., rotational barriers) .
  • Error Analysis : Calculate confidence intervals for elemental analysis results (±0.3% for C/H/N). Outliers may indicate impurities or hydration .
  • Collaborative Replication : Share samples with independent labs to verify reproducibility under identical conditions .

Which analytical techniques are most suitable for assessing the purity and structural integrity of this compound?

Classification : Basic
Methodological Answer :

Technique Purpose Key Parameters
HPLC (Normal Phase)Purity assessmentColumn: Zorbax Silica (4.6 × 250 mm); Mobile phase: Hexane/IPA (95:5)
GC-MSVolatile impurity detectionColumn: DB-5MS; Temp gradient: 50–300°C at 10°C/min
TGAThermal stabilityHeating rate: 10°C/min under N2_2; Monitor weight loss at <200°C

How can this compound be integrated into interdisciplinary research frameworks, such as materials science or pharmaceutical formulation?

Classification : Advanced
Methodological Answer :

  • Materials Science : Explore its use as a crosslinker in silicone-based polymers. Conduct stress-strain tests (ASTM D412) to evaluate mechanical properties .
  • Pharmaceuticals : Collaborate with formulation scientists to assess compatibility with excipients (e.g., PEGs) via DSC to detect phase transitions .

What statistical approaches are recommended for analyzing dose-response relationships or kinetic data involving this compound?

Classification : Advanced
Methodological Answer :

  • Nonlinear Regression : Fit kinetic data to Michaelis-Menten models using software like GraphPad Prism. Report R2R^2 and p-values for goodness-of-fit .
  • ANOVA : Compare means across experimental groups (e.g., catalytic efficiency under varying pH). Use Tukey’s post-hoc test to identify significant differences (p<0.05p < 0.05) .

What are the key considerations when reproducing literature-reported procedures for this compound-based reactions?

Classification : Basic
Methodological Answer :

  • Reagent Sourcing : Verify supplier purity grades (e.g., ≥99% triphenylchlorosilane). Batch variability can impact yields .
  • Condition Calibration : Replicate inert atmosphere rigorously; even trace moisture can reduce yields by >20% .

How should researchers adapt existing synthetic methodologies to overcome solubility or stability challenges with this compound in novel reaction systems?

Classification : Advanced
Methodological Answer :

  • Co-Solvent Systems : Test DMSO/THF mixtures to enhance solubility. Monitor stability via UV-Vis at 240 nm (silane degradation peak) .
  • Protecting Groups : Introduce tert-butyldimethylsilyl groups to stabilize reactive sites. Deprotect post-reaction using TBAF .

What strategies are effective for validating the environmental impact or degradation pathways of morpholinotrilphenylsilane in ecological studies?

Classification : Advanced
Methodological Answer :

  • LC-HRMS : Identify degradation products in simulated wastewater. Use Q-TOF instruments for high-resolution mass data .
  • Microbial Assays : Incubate with soil microbiota (OECD 301F) and measure CO2_2 evolution to assess biodegradability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.